Enhanced Lipophilicity (logP) Versus Common GABA Ester Analogs
The cyclopentyl ester demonstrates significantly higher lipophilicity than its ethyl ester analog, a key determinant of passive membrane permeability. The measured logP of cyclopentyl 4-aminobutanoate hydrochloride is 1.423 , compared to a logP of 0.48 for ethyl 4-aminobutanoate hydrochloride . This near 1-unit increase in logP is predicted to translate into a substantially higher brain-to-plasma ratio, making it a more suitable candidate for CNS-targeted prodrug strategies [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.423 |
| Comparator Or Baseline | Ethyl 4-aminobutanoate hydrochloride: 0.48 |
| Quantified Difference | ΔlogP = +0.943 (approx. 3x higher lipophilicity) |
| Conditions | Experimental logP determination as reported on vendor datasheets. |
Why This Matters
Higher logP correlates with improved passive diffusion across the blood-brain barrier, a critical parameter for selecting prodrugs in CNS research.
- [1] Jacob, J. N., Hesse, G. W., & Shashoua, V. E. (1985). γ-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation. Journal of Medicinal Chemistry, 28(1), 106-110. View Source
